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Drug Profile and Clinical Status Comparison

The table below summarizes the core characteristics and developmental status of each inhibitor.

Feature Fulacimstat (BAY 1142524) TY-51469
Developer Bayer AG Toa Eiyo Ltd.
Administration Oral [1] Intraperitoneal (in animal studies) [2] [3] [4]

| Primary Research Focus | - Adverse cardiac remodeling (historical) [5]

e Thrombotic disorders (current potential) [1] [6] | - Fibrotic diseases (kidney, liver, lung) [4] [7]

¢ Inflammatory diseases (IBD) [2]

e Thrombosis [3] | | Clinical Status | Phase Il trials completed (for post-MI remodeling and diabetic
kidney disease); did not demonstrate efficacy in those indications [1] [5] | Preclinical research stage
(extensive animal model data) [2] [3] [4] | | Key Differentiating Feature | Orally bioavailable;
advanced to human clinical trials [1] [5] | Widely used as a research tool in animal models to validate
chymase's role in various diseases [2] [3] [4] |

Quantitative Efficacy Data in Disease Models
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The following tables summarize key efficacy findings from experimental models. Note that different models

and endpoints are used, so direct numerical comparisons are not applicable.

Table: Efficacy in Cardiovascular and Thrombotic Models

Model /| Endpoint Fulacimstat TY-51469
Deep Vein Proposed as a new application [1] [6]  Significantly reduced thrombus
Thrombosis (DVT) formation in mouse stenosis and FeCl;
models [3].
Bleeding Risk Suggested to have low bleeding risk No impact on bleeding times in healthy
based on chymase inhibitor class or DVT mice [3].
effect [1]
Post-Myocardial No effect on cardiac remodeling in a Not reported in the provided search
Infarction (Ml) Phase Il clinical trial (CHIARAMIA2)  results.

[5].

Table: Efficacy in Inflammatory and Fibrotic Disease Models

Disease Model Fulacimstat TY-51469
Inflammatory Bowel Not Significantly ameliorated DSS-induced colitis in rats.
Disease (IBD) reported. Reduced histopathological scores and increased Treg

proportion and anti-inflammatory cytokines (IL-10, TGF-[31)
[2].

Kidney Fibrosis Not Significantly suppressed renal fibrosis, TGF-1, and
reported. collagen I in a mouse model of chronic renal ischemia-
reperfusion injury [4].

Non-Alcoholic Not Attenuated hepatic steatosis, inflammation, and fibrosis in
Steatohepatitis reported. various NASH models by reducing oxidative stress, MMP-9,
(NASH) and TGF-( [7].
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Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from key studies cited above.

1. DVT Model (TY-51469) [3]

Animal Model: C57BL/6 mice and mMCP-4 knockout mice.
DVT Induction: Two models were used:
o Stenosis Model: Partial ligation of the inferior vena cava (IVC) to induce flow-induced
thrombosis.
o FeCl3; Model: Application of Ferric Chloride to the IVC to cause endothelial injury-induced

thrombosis.

Dosing: TY-51469 was administered via intraperitoneal injection.
Evaluation: Thrombus size was measured morphometrically and by color Doppler ultrasound.
Bleeding times were assessed separately.

2. IBD Model (TY-51469) [2]

e Animal Model: Sprague-Dawley rats.
¢ Disease Induction: Colitis was induced by administering 3.5% Dextran Sulfate Sodium (DSS) in
drinking water cyclically.
e Dosing: TY-51469 (10 mg/kg/day) or saline (control) was administered via intraperitoneal injection.
¢ Evaluation:
o Histopathological Scoring: Macroscopic and microscopic evaluation of colon inflammation.
o Flow Cytometry: Proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood.
o ELISA: Serum levels of IL-10, TGF-1, and IL-17A.

3. Cardiac Remodeling Trial (Fulacimstat) [5]

¢ Trial Design: CHIARA MIA 2, a multicenter, randomized, double-blinded, placebo-controlled Phase
lla trial.

e Patients: 107 patients with a first acute ST-elevation myocardial infarction (STEMI) and left
ventricular dysfunction.

¢ Dosing: Oral fulacimstat or placebo for 6 months.

¢ Primary Endpoint: Change in left ventricular end-systolic volume (LVESV) from baseline to 6
months, assessed by cardiac magnetic resonance imaging (MRI).

Mechanism of Action and Signaling Pathways
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Both inhibitors block chymase, a serine protease stored in mast cell granules, but their therapeutic effects are

mediated through different downstream pathways.

The following diagram illustrates the primary mechanisms of chymase inhibition based on current research,

highlighting the distinct pathways influenced by TY-51469 and Fulacimstat.
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Key Takeaways for Researchers

¢ Fulacimstat is an orally available compound that has undergone human testing. While it failed its
initial clinical endpoints, it represents a mature chemical entity with a known safety profile in humans,
making it a candidate for repurposing, particularly for thrombotic disorders where low bleeding risk is
critical [1] [6].

e TY-51469 is a potent research tool with robust in vivo efficacy data across a wide spectrum of fibrotic
and inflammatory diseases in animal models. Its value lies in validating chymase as a therapeutic
target in these conditions [2] [4] [7]. The requirement for parenteral administration may limit its
translational potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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